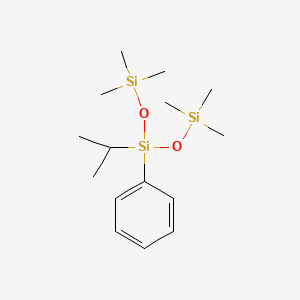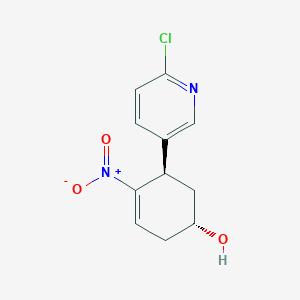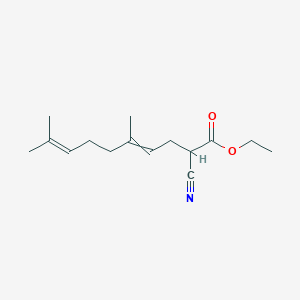
Ethyl 2-cyano-5,9-dimethyldeca-4,8-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyano-5,9-dimethyldeca-4,8-dienoate is an organic compound with the molecular formula C14H21NO2 It is a derivative of 4,8-decadienoic acid and is characterized by the presence of a cyano group and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-5,9-dimethyldeca-4,8-dienoate typically involves the reaction of 2-cyano-3,4,5,6,7,8-hexahydro-1H-azepine with ethyl 2-bromo-5,9-dimethyldeca-4,8-dienoate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-cyano-5,9-dimethyldeca-4,8-dienoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The ethyl ester group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as ammonia (NH3) or methanol (CH3OH) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Amides or esters.
Aplicaciones Científicas De Investigación
Ethyl 2-cyano-5,9-dimethyldeca-4,8-dienoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of polymers and other materials with unique properties.
Biological Studies: The compound can be used to study the effects of cyano and ester groups on biological systems.
Mecanismo De Acción
The mechanism of action of ethyl 2-cyano-5,9-dimethyldeca-4,8-dienoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can further interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 5,9-dimethyldeca-4,8-dienoate: Similar structure but lacks the cyano group.
2-Cyano-5,9-dimethyldeca-4,8-dienoic acid: Similar structure but has a carboxylic acid group instead of an ester group.
Uniqueness
Ethyl 2-cyano-5,9-dimethyldeca-4,8-dienoate is unique due to the presence of both a cyano group and an ethyl ester group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and pharmaceutical research.
Propiedades
Número CAS |
833485-83-9 |
|---|---|
Fórmula molecular |
C15H23NO2 |
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
ethyl 2-cyano-5,9-dimethyldeca-4,8-dienoate |
InChI |
InChI=1S/C15H23NO2/c1-5-18-15(17)14(11-16)10-9-13(4)8-6-7-12(2)3/h7,9,14H,5-6,8,10H2,1-4H3 |
Clave InChI |
CEEHAWRWTSLYNS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC=C(C)CCC=C(C)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


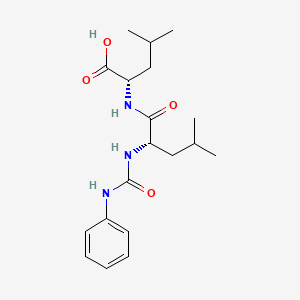
![1-[1-(Ethenyloxy)hept-2-yn-1-yl]-4-methoxybenzene](/img/structure/B14210319.png)

![[3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid](/img/structure/B14210336.png)
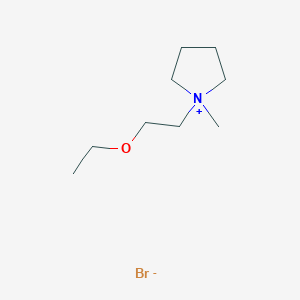
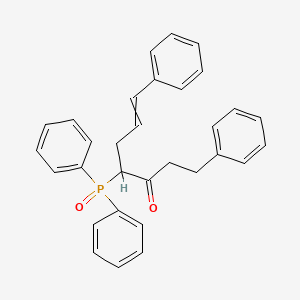
![Benzenesulfonamide, N-[1-(3,4-dimethoxyphenyl)ethyl]-4-methyl-](/img/structure/B14210354.png)
![1-Bromo-3-({3-[(4-hexylphenyl)ethynyl]phenyl}ethynyl)benzene](/img/structure/B14210369.png)
![N~1~-[(1R)-1-Cyclohexylethyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B14210378.png)
